REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C1(=O)O[CH2:10][CH2:9][O:8]1>CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:10][CH2:9][OH:8])[CH:6]=1
|
Name
|
|
Quantity
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14.3 g
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Type
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reactant
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Smiles
|
IC=1C=NNC1
|
Name
|
|
Quantity
|
6.83 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The cooled solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil
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Type
|
CUSTOM
|
Details
|
The residue was purified by FCC
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.36 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |